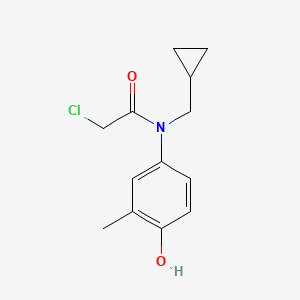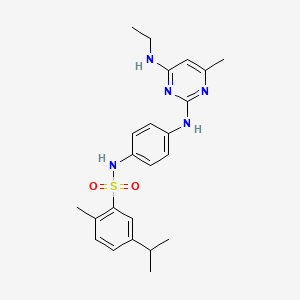
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body, including anti-inflammatory, anti-nociceptive, and neuroprotective effects.
Mécanisme D'action
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide acts as an adenosine receptor agonist, which means that it binds to and activates adenosine receptors in the body. Adenosine receptors are found throughout the body, including in the brain, where they play a role in regulating various physiological processes, such as inflammation, pain, and neuronal function. By activating these receptors, 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can have a wide range of effects on the body, including anti-inflammatory, anti-nociceptive, and neuroprotective effects. These effects are thought to be mediated through the activation of adenosine receptors, which can modulate various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities and purified to a high degree of purity. Additionally, 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been extensively studied in various animal models and has been shown to have a wide range of potential therapeutic applications. However, one limitation of using 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is that its effects may be highly dependent on the specific experimental conditions used, and further studies may be needed to fully understand its mechanisms of action and potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide, including further studies on its mechanisms of action, potential therapeutic applications, and optimization of its pharmacological properties. Additionally, future studies may explore the use of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Overall, the potential therapeutic applications of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide make it an exciting area of research with many potential future directions.
Méthodes De Synthèse
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetyl chloride with N-(cyclopropylmethyl)-4-hydroxy-3-methylbenzylamine, followed by acetylation with acetic anhydride. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce a pure and stable form of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide that can be used for research purposes.
Applications De Recherche Scientifique
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of neuroprotection, pain management, and inflammation. Studies have shown that 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can activate adenosine receptors in the brain, which can lead to a reduction in oxidative stress and inflammation, as well as an increase in neuronal survival and function.
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-6-11(4-5-12(9)16)15(13(17)7-14)8-10-2-3-10/h4-6,10,16H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBBGNSZPEMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2CC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)








![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)

![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)
![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)